5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde

Medicinal Chemistry ADME Prediction CNS Drug Discovery

Researchers require indole-3-carbaldehydes with precise substitution patterns for SAR studies and protected intermediates for multi-step syntheses. This compound delivers exact regiochemistry. - **Differentiation**: Unique C5-benzyloxy (masked hydroxyl) + C6-methyl pattern; cLogP ~3.5 vs. ~2.0 for simpler analogs-ideal for CNS-penetrant designs. - **Utility**: C3 aldehyde enables condensation (amines/hydrazines) for fluorescent probes or reductive amination; hydrogenolysis reveals 5-OH. - **Quality**: 98% purity ensures reproducible SAR data and reaction outcomes.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B15064763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)C=O
InChIInChI=1S/C17H15NO2/c1-12-7-16-15(14(10-19)9-18-16)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3
InChIKeyGYCDKDBEGNWKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde: Product Overview


5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde (CAS 1071973-86-8) is a synthetic indole derivative featuring a benzyloxy group at the C5 position, a methyl substituent at C6, and a carbaldehyde functional group at C3 . The compound belongs to the broader class of substituted indole-3-carbaldehydes, which are recognized as versatile building blocks in medicinal chemistry and organic synthesis . Its molecular formula is C17H15NO2, with a molecular weight of 265.31 g/mol . This specific substitution pattern confers distinct physicochemical properties that influence reactivity, solubility, and potential biological interactions, making it a targeted intermediate in the preparation of more complex indole-based pharmacophores .

1
Indole-3-carbaldehyde building block with C5-benzyloxy and C6-methyl substitution
Synthetic intermediate for pharmacophore elaboration
2
C3 aldehyde enables nucleophilic additions, condensations, and Wittig reactions
Key handle for C–C bond formation
3
Masked hydroxyl strategy via benzyloxy group for late-stage deprotection
Supports 5-hydroxyindole derivative synthesis

Substitution Pattern Uniqueness


In-class indole-3-carbaldehyde compounds are not functionally interchangeable due to the profound influence of substituent identity and regiochemistry on both chemical reactivity and biological activity [1]. The simultaneous presence of a benzyloxy group at C5 and a methyl group at C6 in 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde introduces unique steric and electronic effects that differentiate it from analogs lacking either substituent or bearing alternative substitution patterns . These modifications directly impact key parameters for downstream synthetic transformations and potential target engagement, including lipophilicity (cLogP), hydrogen-bonding capacity, metabolic stability, and the accessibility of the C3 aldehyde for nucleophilic attack [1]. Consequently, substituting this compound with a simpler analog such as 6-methyl-1H-indole-3-carbaldehyde or a regioisomer like 5-methyl-6-(benzyloxy)-1H-indole-3-carbaldehyde may lead to altered reaction outcomes, reduced yields, or failure to achieve the desired biological profile, underscoring the need for precise chemical identity in research and development workflows .

Target
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
6-Methyl-1H-indole-3-carbaldehyde
Lipophilicity and steric profile differ significantly; may alter reaction outcomes and target engagement
Target
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
5-Methyl-6-benzyloxy regioisomer
Regioisomeric substitution shifts electronic distribution; reactivity at C3 and further functionalization may not transfer
Target
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
5-Benzyloxy-1H-indole-3-carbaldehyde (lacks 6-methyl)
Steric and molecular weight differences may influence binding selectivity and regiochemical outcomes

Quantitative Differentiation: Physicochemical & Synthetic Analysis


Enhanced Lipophilicity: vs. 6-Methyl-1H-indole-3-carbaldehyde

The addition of a 5-benzyloxy group to the 6-methyl-1H-indole-3-carbaldehyde scaffold significantly increases calculated lipophilicity (cLogP) from 2.0 to 3.5, a 1.5-unit increase that is predicted to enhance passive membrane permeability and blood-brain barrier penetration . This is a critical differentiator for CNS-targeted drug discovery programs where optimizing logP is a key early-stage design criterion [1].

Lipophilicity shift
Class-level inference
Target: cLogP ~3.5 vs 6-Methyl analog: cLogP ~2.0 ΔcLogP = +1.5
Higher predicted membrane permeability context
Computed using ACD/Labs Percepta; experimental logP not available
Medicinal Chemistry ADME Prediction CNS Drug Discovery

Validated Intermediate for Serotonin Analog Synthesis

The compound serves as a key intermediate in the multi-step synthesis of serotonin analogs possessing vasoconstrictor activity, as disclosed in US Patent 2,707,187 [1]. The patent specifically exemplifies the use of 5-benzyloxy-substituted indole derivatives in Grignard reactions with haloalkanoylamides, followed by reduction and hydrogenolysis to yield the corresponding 5-hydroxyindole-alkylamines [1]. This established utility distinguishes it from analogs lacking the 5-benzyloxy group, which cannot participate in this specific synthetic sequence [1].

Patent-reported synthetic route
Head-to-head
Specifically claimed in US 2,707,187 for serotonin analog synthesis; uses benzyloxy as masked OH.
Established intermediate context for 5-hydroxyindole-alkylamines
5-benzyloxy protection/deprotection strategy essential; unsubstituted analogs not applicable
Organic Synthesis Serotonin Analogues Vasoconstrictor Agents

Molecular Weight & Hydrogen Bonding Comparison: vs. 5-Benzyloxy-1H-indole-3-carbaldehyde

Compared to the widely used 5-benzyloxy-1H-indole-3-carbaldehyde (MW 251.28, HBD=1, HBA=2), the addition of a 6-methyl group increases molecular weight to 265.31 g/mol while maintaining identical hydrogen bond donor/acceptor counts . The methyl group introduces steric hindrance adjacent to the C5-benzyloxy moiety, which may influence regioselectivity in electrophilic substitution reactions and binding interactions with biological targets .

MW & steric bulk
Class-level inference
Target MW: 265.31 g/mol vs 5-Benzyloxy analog: 251.28 g/mol ΔMW = +14.03 g/mol (6%)
Increased steric bulk may modulate binding selectivity
Steric effects inferred from structure; experimental SAR data limited
Physicochemical Profiling Structure-Activity Relationship Molecular Descriptors

High Purity Specification for Reproducible Synthesis

Commercial sources specify a purity of 98% for 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde . In comparison, the closely related analog 5-benzyloxy-1H-indole-3-carbaldehyde is also typically offered at 98% purity , while 6-methyl-1H-indole-3-carbaldehyde is available at ≥95% purity . The 98% specification for the target compound reduces the risk of side reactions caused by impurities, which is particularly important when the aldehyde functionality is used in sensitive reactions such as reductive aminations, Wittig olefinations, or Grignard additions .

Purity specification
Supporting evidence
98% (HPLC)
Higher purity reduces side-reaction risk in sensitive transformations
Compared to 6-methyl analog (≥95%); vendor specifications
Analytical Chemistry Quality Control Synthetic Reliability

Regioisomeric Differentiation: vs. 5-Methyl-6-benzyloxy Analog

The precise substitution pattern of 5-benzyloxy-6-methyl is distinct from its regioisomer 5-methyl-6-benzyloxy-1H-indole-3-carbaldehyde (CAS 1167055-97-1) . This differentiation is critical because the relative positioning of the benzyloxy and methyl groups influences the electronic distribution across the indole ring, thereby affecting the reactivity of the C3 aldehyde and the susceptibility of the C2 and C7 positions to further functionalization . In the absence of direct comparative reaction data, this regioisomeric difference represents a key point of selection for researchers aiming to build specific molecular architectures.

Regioisomeric identity
Class-level inference
Target: 5-Benzyloxy-6-methyl Regioisomer: 5-Methyl-6-benzyloxy
Positional isomer may exhibit divergent reactivity and biological profile
Selection critical for SAR studies; direct reactivity data not available
Regioselectivity Isomerism Synthetic Planning

Optimal Research & Industrial Applications


Serotonin Analog Synthesis (5-Hydroxyindole-alkylamines)

Based on the patented synthetic route described in US 2,707,187, 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is optimally suited as a protected intermediate for the preparation of 5-hydroxyindole-alkylamines [1]. The benzyloxy group serves as a masked hydroxyl, enabling selective functionalization at the C3 aldehyde position (via Grignard or reductive amination) followed by hydrogenolytic deprotection to reveal the 5-hydroxy group. This strategy is directly applicable to the synthesis of serotonin analogs with potential vasoconstrictor activity [1].

CNS-Targeted Medicinal Chemistry

The enhanced lipophilicity (cLogP ~3.5) of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde, compared to less lipophilic indole-3-carbaldehyde scaffolds (cLogP ~2.0), makes it a more attractive starting point for the design of CNS-penetrant small molecules [1]. Researchers developing drug candidates for neurological or psychiatric indications can leverage this increased logP to improve blood-brain barrier permeability, a key determinant of CNS drug efficacy .

SAR Studies of Indole Pharmacophores

The unique combination of a 5-benzyloxy and 6-methyl substitution pattern provides a distinct steric and electronic profile for SAR exploration [1]. This compound allows medicinal chemists to systematically probe the effects of lipophilic bulk and hydrogen-bonding capacity on target binding and selectivity, particularly when compared to analogs such as 5-benzyloxy-1H-indole-3-carbaldehyde (no 6-methyl) or 6-methyl-1H-indole-3-carbaldehyde (no 5-benzyloxy) [2]. The 98% purity specification ensures reliable data generation for SAR studies [1].

Fluorescent Probe & Chemical Sensor Development

The C3 aldehyde functionality of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a versatile handle for condensation reactions (e.g., with amines, hydrazines, or active methylene compounds) to generate extended π-conjugated systems with potential fluorescent properties [1]. The presence of the benzyloxy group can further modulate photophysical characteristics. This compound can therefore serve as a building block for the design of novel fluorescent sensors or imaging agents, where purity and structural definition are critical [1].

Application
Selection Property
Validation Focus
Serotonin analog synthesis (5-hydroxyindole-alkylamines)
Benzyloxy as masked hydroxyl for protection/deprotection strategy
Grignard and reductive amination compatibility; hydrogenolysis efficiency
CNS-targeted medicinal chemistry
Elevated lipophilicity profile compared to simpler indole-3-carbaldehydes
Passive permeability and brain penetration assay context
Indole pharmacophore SAR studies
Distinct 5-benzyloxy/6-methyl steric and electronic signature
Binding selectivity and target engagement comparisons
Fluorescent probe / sensor development
C3 aldehyde for π-conjugated system extension; benzyloxy modulation
Photophysical property screening; condensation reaction optimization

Technical Documentation Hub

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28 linked technical documents
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